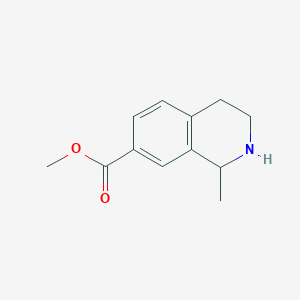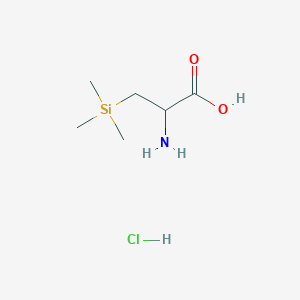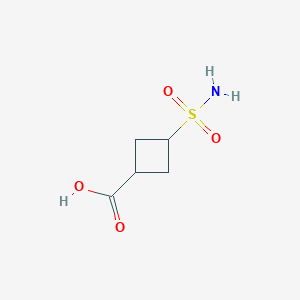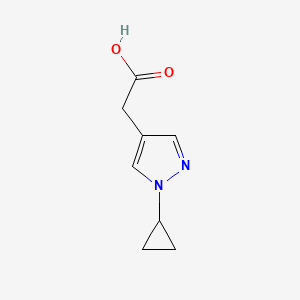![molecular formula C7H7Cl2F3N2O B15306074 [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride is an organic compound with the chemical formula C7H5ClF3NO It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chloro group at the 3-position and a trifluoromethoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride typically involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{3-Chloro-4-(trifluoromethoxy)aniline} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)aniline
- 3-Chloro-4-(trifluoromethoxy)phenylmethanol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethoxy groups further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H7Cl2F3N2O |
|---|---|
Molekulargewicht |
263.04 g/mol |
IUPAC-Name |
[3-chloro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2O.ClH/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11;/h1-3,13H,12H2;1H |
InChI-Schlüssel |
LRIJNGNADAKMAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)Cl)OC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)

![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)





